molecular formula C24H26N4O3 B2536892 N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1251545-55-7

N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Cat. No.: B2536892
CAS No.: 1251545-55-7
M. Wt: 418.497
InChI Key: FQBFAGKYXUPHED-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxybenzyl group, a piperidinylpyrazinyl group, and a benzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the methoxybenzyl group, and the attachment of the piperidinylpyrazinyl moiety. Common synthetic routes may include:

    Formation of Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of Methoxybenzyl Group: This step may involve the alkylation of the benzamide with a methoxybenzyl halide in the presence of a base.

    Attachment of Piperidinylpyrazinyl Group: This can be done by coupling the benzamide intermediate with a piperidinylpyrazinyl derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Hydroxybenzyl or carboxybenzyl derivatives

    Reduction: Aminobenzyl derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide would depend on its specific biological target. Generally, compounds of this nature may exert their effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in key metabolic processes.

    Modulating Gene Expression: Influencing the expression of genes related to disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)aniline
  • N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)phenylacetamide

Uniqueness

N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-30-21-7-5-6-18(16-21)17-27-23(29)19-8-10-20(11-9-19)31-24-22(25-12-13-26-24)28-14-3-2-4-15-28/h5-13,16H,2-4,14-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBFAGKYXUPHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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